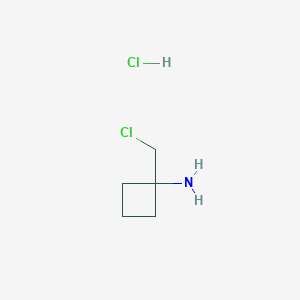

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Polysubstituted Aminocyclobutanes

Amine-substituted cyclobutanes, such as those derived from "1-(Chloromethyl)cyclobutan-1-amine; hydrochloride," are crucial in synthesizing biologically active compounds. The diastereo- and enantioselective synthesis of these compounds can be achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method exhibits high reactivity and selectivity, making it valuable for creating compounds with multiple substituents and stereocenters, which are often found in pharmaceuticals and agrochemicals (Feng, Hao, Liu, & Buchwald, 2019).

Modular Synthons for Medicinal Chemistry

"1-(Chloromethyl)cyclobutan-1-amine; hydrochloride" serves as a precursor for synthesizing protected ɑ-aminocyclobutanone, a versatile synthon for creating lead inhibitors targeting hydrolase enzymes, including serine proteases and metalloproteases. This approach allows for the convenient access to cyclobutanone-containing structures, which are pivotal in the development of new therapeutic agents (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).

New Polymerization Mechanisms

The compound has implications in polymer science, particularly in cation radical polymerization. This process involves converting monomers to cyclobutane polymers in the presence of catalytic amounts of specific cation radical salts. Such polymerization mechanisms open new avenues for designing and synthesizing novel polymeric materials with unique properties and applications (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).

Advanced Organic Syntheses

The reagent is instrumental in advanced organic syntheses, such as creating 2,4-methanoproline analogues through addition-intramolecular substitution sequences. This demonstrates its role in constructing complex organic molecules with potential applications in medicinal chemistry and drug design, showcasing the versatility of "1-(Chloromethyl)cyclobutan-1-amine; hydrochloride" in synthesizing heterocyclic compounds and other biologically relevant molecules (Rammeloo, Stevens, & de Kimpe, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(chloromethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-4-5(7)2-1-3-5;/h1-4,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCJLVAROKZEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)

![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)

![5-Methyl-5-azabicyclo[4.4.0]dec-2-ylamine](/img/structure/B2363558.png)

![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)